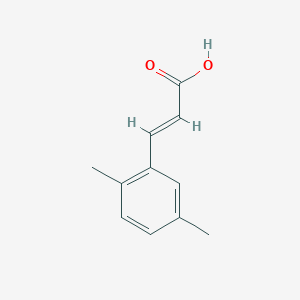
2,5-Dimethylcinnamic acid
Descripción general
Descripción
2,5-Dimethylcinnamic acid is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.21 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving 2,5-Dimethylcinnamic acid are not detailed in the sources, cinnamic acids are known to participate in various reactions. For instance, they can undergo [2 + 2] photocycloaddition reactions .
Physical And Chemical Properties Analysis
2,5-Dimethylcinnamic acid has a density of 1.1±0.1 g/cm³, a boiling point of 307.0±11.0 °C at 760 mmHg, and a flash point of 212.2±10.2 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its topological polar surface area is 37.3 Ų .
Aplicaciones Científicas De Investigación
Antimicrobial, Anticancer and Antioxidant Activity
Specific Scientific Field
Pharmaceutical Microbiology and Oncology
Summary of the Application
Cinnamic acid is a plant metabolite with antimicrobial, anticancer, and antioxidant properties. Its synthetic derivatives are often more effective in vitro than parent compounds due to stronger biological activities .
Methods of Application or Experimental Procedures
In the study, ten new N – (4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives were synthesized, containing two pharmacophore groups: cinnamic acid moiety and benzenesulfonamide .
Results or Outcomes
The compounds showed significant antimicrobial activity on Staphylococcus and Enterococcus species (MIC was 1–4 µg/mL) .
Treatment of Chronic Diseases
Specific Scientific Field
Summary of the Application
Cinnamic acid derivatives play a role in treating cancer, bacterial infections, diabetes, and neurological disorders .
Methods of Application or Experimental Procedures
Cinnamic acid is obtained from cinnamon bark. Its structure is composed of a benzene ring, an alkene double bond, and an acrylic acid functional group, making it possible to modify the functionalities with a variety of compounds resulting in bioactive agents with enhanced efficacy .
Results or Outcomes
Some of the derivatives have been reported to be more effective when compared to the standard drugs used to treat chronic or infectious diseases in vitro .
Antimalarial and Alzheimer’s Disease Treatment
Summary of the Application
Cinnamic acid derivatives have been reported to have potent antimalarial activity and are active against both hAChE and hBuChE, which are associated with Alzheimer’s disease .
Results or Outcomes
Compounds 35a, 35g, 35i, 36i, and 36b have potent antimalarial activity. Furthermore, compounds 43d, 44o, 55g–55p, 59e, 59g displayed potent anticancer activity and compounds 86f–h were active against both hAChE and hBuChE .
Antioxidant Activity
Summary of the Application
Cinnamic acid derivatives have been reported to have potent antioxidant activity. They have the capability to capture free radicals and reactive species such as O2·-and HOCl/OCl- which causes damage to the organs in the body .
Results or Outcomes
Hypochlorous acid (HOCl) and H2O2 scavenging assay results showed compound 95 has the antioxidant capability .
Safety And Hazards
Propiedades
IUPAC Name |
(E)-3-(2,5-dimethylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIBVLSPNAHVSQ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601257909 | |
| Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601257909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylcinnamic acid | |
CAS RN |
155814-17-8 | |
| Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155814-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601257909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




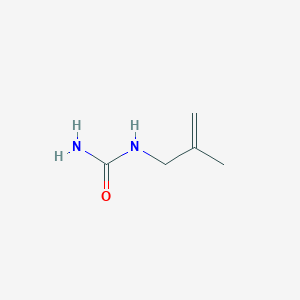
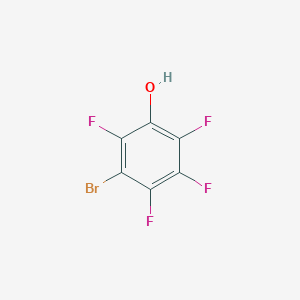
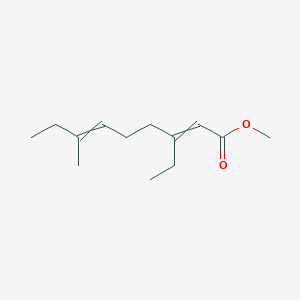
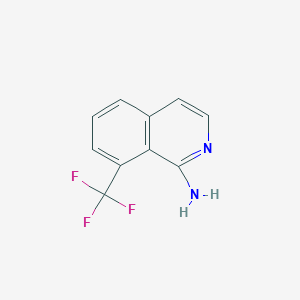
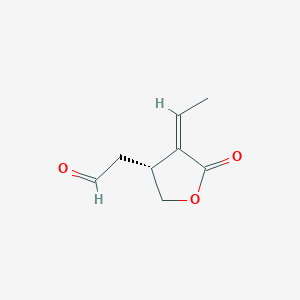
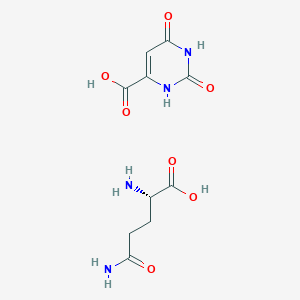
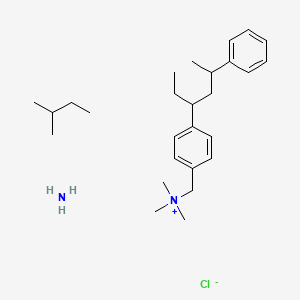
![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)